Cas no 57545-80-9 (Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-)
![Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis- structure](https://nl.kuujia.com/scimg/cas/57545-80-9x500.png)
57545-80-9 structure
Productnaam:Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-
Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-
- 2,2'-[(1-methylethylene)bis(thio)]dianiline
- 1,2-Bis(2-aminophenylthio)propane
- 2,2'-((1-Methylethylene)bis(thio))dianiline
- 2,2'-(propane-1,2-diyldisulfanediyl)dianiline
- Benzenamine, 2,2'-((1-methyl-1,2-ethanediyl)bis(thio))bis-
- Benzenamine, 2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-
- DTXSID70886232
- SCHEMBL9597629
- NS00053700
- 2,2'-(propane-1,2-diylbis(sulfanediyl))dianiline
- 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline
- EINECS 260-804-4
- 57545-80-9
-
- Inchi: InChI=1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3
- InChI-sleutel: JUNGPRNTMDWRKG-UHFFFAOYSA-N
- LACHT: CC(CSC1=CC=CC=C1N)SC2=CC=CC=C2N
Berekende eigenschappen
- Exacte massa: 290.09134
- Monoisotopische massa: 290.091
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 263
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 103Ų
Experimentele eigenschappen
- Dichtheid: 1.23
- Kookpunt: 456.8°Cat760mmHg
- Vlampunt: 230°C
- Brekindex: 1.679
- PSA: 52.04
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